molecular formula C12H12N2O3 B1310313 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid CAS No. 1015844-79-7

3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B1310313
CAS No.: 1015844-79-7
M. Wt: 232.23 g/mol
InChI Key: AMNYKSMEAOTFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Historical Development

The development of 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid emerges from the broader historical context of pyrazole chemistry, which has its roots in the late 19th century. The fundamental pyrazole chemistry was established when condensation reactions between acetylacetone and hydrazine were first documented, leading to the formation of basic pyrazole structures. This foundational work paved the way for more complex derivatives incorporating benzoic acid moieties.

The specific synthesis approaches for pyrazole-benzoic acid derivatives gained momentum in the early 21st century as researchers recognized the potential of these hybrid molecules. The compound represents part of a systematic exploration of pyrazole derivatives that began with simple methylated pyrazoles and evolved to include more complex substitution patterns. The integration of benzoic acid functionality into pyrazole structures reflects a strategic approach to enhance molecular properties, particularly solubility and biological activity.

Research into this specific compound has been driven by the recognition that pyrazole derivatives demonstrate diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The historical development shows a progression from simple pyrazole synthesis to sophisticated multi-step procedures that allow for precise placement of functional groups, as evidenced by the controlled synthesis methods reported in contemporary literature.

Chemical Structure and Iupac Nomenclature

The chemical structure of 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid consists of a five-membered pyrazole ring substituted with hydroxy and methyl groups, connected to a benzoic acid moiety at the meta position. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 3-(5-Hydroxy-3,4-dimethyl-1H-pyrazol-1-yl)benzoic acid.

Table 1: Chemical Identifiers and Nomenclature

Property Value
Systematic Name 3-(5-Hydroxy-3,4-dimethyl-1H-pyrazol-1-yl)benzoic acid
Alternative Names 3-(5-hydroxy-3,4-dimethylpyrazolyl)benzoic acid
Alternative Names 3-(4,5-dimethyl-3-oxo-1H-pyrazol-2-yl)benzoic acid
Chemical Abstracts Service Number 1015844-79-7
Molecular Data Link Number MFCD07793325
International Chemical Identifier Key AMNYKSMEAOTFOW-UHFFFAOYSA-N

The molecular structure features a pyrazole ring where carbon atoms 3 and 4 bear methyl substituents, while carbon 5 carries a hydroxy group. The nitrogen atom at position 1 of the pyrazole ring forms a covalent bond with the benzene ring of the benzoic acid component at the meta position. This connectivity pattern distinguishes it from para-substituted analogs and contributes to its unique chemical properties.

The International Chemical Identifier representation demonstrates the specific stereochemical arrangement: InChI=1S/C12H12N2O3/c1-7-8(2)13-14(11(7)15)10-5-3-4-9(6-10)12(16)17/h3-6,13H,1-2H3,(H,16,17). This notation captures the precise atomic connectivity and provides an unambiguous structural description.

Physical Appearance and Basic Properties

3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid typically appears as a solid crystalline material at room temperature. The compound exhibits characteristics common to carboxylic acid-containing molecules, including the ability to form hydrogen bonds due to both the carboxylic acid group and the hydroxy substituent on the pyrazole ring.

Table 2: Fundamental Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.23 g/mol
Physical State Solid
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Heavy Atom Count 17
Topological Polar Surface Area 69.6 Ų

The compound demonstrates enhanced solubility characteristics compared to purely hydrophobic pyrazole derivatives due to the presence of the carboxylic acid functionality. This feature makes it suitable for aqueous-based chemical reactions and potentially improves its bioavailability profile. The polar surface area calculation indicates moderate polarity, which suggests the compound can interact effectively with both hydrophilic and lipophilic environments.

The crystalline nature of the compound facilitates purification processes and provides stability for storage and handling. The presence of multiple functional groups capable of hydrogen bonding contributes to the solid-state stability and influences the compound's melting point and solubility characteristics across different solvent systems.

Classification Within Pyrazole-benzoic Acid Derivatives

3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid belongs to the heterocyclic compound category, specifically within the pyrazole derivative subfamily. This classification places it among a diverse group of molecules that have gained significant attention in medicinal chemistry due to their wide range of biological activities.

Within the broader context of pyrazole-benzoic acid derivatives, this compound represents a specific structural motif where the pyrazole ring system is directly attached to the aromatic ring of benzoic acid. This connectivity pattern differentiates it from other arrangements where the pyrazole may be connected through linker groups or alternative attachment points.

Table 3: Classification Hierarchy

Classification Level Category
Primary Class Heterocyclic Compounds
Secondary Class Nitrogen-containing Heterocycles
Tertiary Class Five-membered Heterocycles
Quaternary Class Pyrazole Derivatives
Specific Subclass Pyrazole-benzoic Acid Conjugates
Structural Type Meta-substituted Benzoic Acid Pyrazoles

The compound shares structural features with other biologically active pyrazole derivatives, including those that have demonstrated antimicrobial properties. Research has shown that pyrazole derivatives with carboxylic acid functionality often exhibit enhanced biological activity compared to their ester or amide counterparts, positioning this compound within a particularly promising subset of the pyrazole family.

The classification also encompasses compounds that serve as synthetic intermediates for more complex molecules. The presence of both the carboxylic acid group and the hydroxy-substituted pyrazole ring provides multiple sites for further chemical modification, making it a versatile building block for pharmaceutical development.

Structural Uniqueness Among Related Compounds

The structural uniqueness of 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid becomes apparent when compared to closely related compounds within the pyrazole-benzoic acid family. The specific combination of substitution patterns and connectivity distinguishes it from both positional isomers and substitution variants.

When compared to the para-substituted analog 4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid, the meta-positioning of the pyrazole attachment significantly influences the compound's three-dimensional structure and potential biological interactions. The meta-substitution pattern creates a different spatial arrangement that can affect molecular recognition processes and binding affinities with biological targets.

Table 4: Structural Comparison with Related Compounds

Compound Substitution Pattern Molecular Formula Key Structural Difference
3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid Meta-benzoic acid C₁₂H₁₂N₂O₃ Meta-positioning of pyrazole
4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid Para-benzoic acid C₁₂H₁₂N₂O₃ Para-positioning of pyrazole
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid Meta-benzoic acid C₁₂H₁₂N₂O₂ Lacks hydroxy group
4-(3,5-dimethyl-1h-pyrazol-1-yl)benzoic acid Para-benzoic acid C₁₂H₁₂N₂O₂ Para-positioning, no hydroxy

The presence of the hydroxy group at the 5-position of the pyrazole ring represents another distinctive feature. This substitution pattern differs from compounds containing only methyl groups, such as 3,5-dimethylpyrazole derivatives. The hydroxy functionality provides an additional hydrogen bonding site and can participate in tautomeric equilibria, potentially influencing the compound's chemical reactivity and biological activity.

The 3,4-dimethyl substitution pattern on the pyrazole ring creates a unique electronic environment compared to other methylation patterns, such as 3,5-dimethyl substitution. This specific arrangement affects the electron density distribution within the heterocyclic ring and influences the compound's reactivity profile.

Research into related pyrazole-benzoic acid derivatives has demonstrated that small structural modifications can lead to significant changes in biological activity. The unique combination of meta-substitution on the benzoic acid, coupled with the 5-hydroxy-3,4-dimethyl pyrazole moiety, positions this compound as a distinct member of the family with potentially unique pharmacological properties.

The structural analysis reveals that this compound occupies a specific chemical space that combines the beneficial aspects of both pyrazole and benzoic acid pharmacophores while introducing unique spatial and electronic characteristics through its specific substitution pattern. This structural uniqueness suggests potential for selective biological interactions and distinctive chemical behavior compared to its closely related analogs.

Properties

IUPAC Name

3-(4,5-dimethyl-3-oxo-1H-pyrazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-8(2)13-14(11(7)15)10-5-3-4-9(6-10)12(16)17/h3-6,13H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNYKSMEAOTFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN(C1=O)C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or α,β-unsaturated carbonyl precursors. For the 3,4-dimethyl substitution pattern, acetylacetone or similar diketones are common starting materials.

  • Typical Reaction: Condensation of hydrazine hydrate with 3,4-dimethyl-1,3-diketone under reflux conditions yields 5-hydroxy-3,4-dimethyl-pyrazole derivatives.
  • The hydroxy group at position 5 arises from tautomerization of the pyrazole ring system.

Attachment to Benzoic Acid Moiety

The benzoic acid substitution at the N-1 position of the pyrazole ring is achieved through nucleophilic substitution or coupling reactions.

  • Ester Intermediate Route: Ethyl 4-(3,4-dimethyl-1H-pyrazol-1-yl)benzoate is synthesized first, followed by hydrolysis to the corresponding acid.
  • Hydrolysis is typically performed using aqueous sodium hydroxide or lithium hydroxide in a mixed solvent system (e.g., THF/water or ethanol/water) under reflux or room temperature conditions.

Representative Synthetic Procedures

Step Reagents & Conditions Description Yield (%) Reference
1 Hydrazine hydrate + 3,4-dimethyl-1,3-diketone, reflux Formation of 5-hydroxy-3,4-dimethyl-pyrazole High (typically >80%) General pyrazole synthesis literature
2 Ethyl 4-bromobenzoate + pyrazole, base (e.g., K2CO3), DMF, 80-100°C N-1 substitution to form ethyl 4-(5-hydroxy-3,4-dimethyl-pyrazol-1-yl)benzoate Moderate to good (60-75%) Analogous to procedures in
3 Hydrolysis with LiOH or NaOH in THF/H2O or EtOH/H2O, reflux or room temp Conversion of ester to 3-(5-hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid 70-80%

Detailed Research Findings and Protocols

Hydrolysis of Ester to Acid

  • LiOH (4.0 g, 170 mmol) dissolved in distilled water (20 mL) is added to ethyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate (0.80 g, 3.3 mmol) dissolved in THF (40 mL).
  • The mixture is refluxed for 72 hours.
  • After concentration under reduced pressure to one-third volume, water is added, and the solution is filtered.
  • Acidification to pH 3 with dilute HCl precipitates the acid product.
  • The precipitate is filtered and dried under vacuum, yielding 78% of the acid.

Alternative Hydrolysis at Room Temperature

  • 1 M aqueous NaOH (18 mL, 18 mmol) is added to ethyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate (1.21 g, 4.95 mmol) dissolved in ethanol (18 mL).
  • The mixture is stirred overnight at room temperature.
  • Solvent removal and acidification yield the acid product.

Pyrazole Ring Formation and N-Substitution

  • The pyrazole ring is formed by condensation of hydrazine derivatives with diketones.
  • N-1 substitution with benzoic acid derivatives is achieved via nucleophilic aromatic substitution or coupling reactions.
  • Purification is typically done by column chromatography using silica gel and solvents such as dichloromethane and ethyl acetate.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages Yield (%)
Ester Hydrolysis (LiOH reflux) Ethyl 4-(3,5-dimethyl-pyrazol-1-yl)benzoate LiOH, THF/H2O Reflux 72 h High purity, good yield Long reaction time ~78%
Ester Hydrolysis (NaOH, RT) Same as above NaOH, EtOH/H2O Room temp, overnight Mild conditions Longer reaction time, possible incomplete hydrolysis Moderate
Pyrazole Formation Hydrazine hydrate + diketone Reflux in ethanol or water Reflux 2-4 h Straightforward, high yield Requires careful control of substitution >80%
N-1 Substitution Pyrazole + ethyl 4-bromobenzoate K2CO3, DMF 80-100°C, several hours Efficient coupling Moderate yields, requires purification 60-75%

Notes on Purification and Characterization

  • Purification is commonly performed by silica gel column chromatography.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • The hydroxy group at position 5 is confirmed by IR absorption around 1260 cm⁻¹ (-C-OH stretch).
  • The carboxylic acid group shows characteristic IR absorption near 1700 cm⁻¹ (C=O stretch).
  • NMR signals confirm methyl substitutions on the pyrazole ring and aromatic protons of the benzoic acid moiety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the pyrazole ring can undergo oxidation to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a pyrazole-1,5-dione derivative.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid exhibit significant anti-inflammatory effects. This is primarily due to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Studies have shown that pyrazole derivatives can reduce inflammation in animal models, suggesting potential therapeutic uses for inflammatory diseases .

Analgesic Effects

The analgesic properties of this compound have been explored, with findings indicating that it may effectively alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). This makes it a candidate for further development in pain management therapies .

Antioxidant Activity

The antioxidant capacity of 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid has been documented, suggesting its potential use in formulations aimed at reducing oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Skin Care Formulations

In cosmetic science, the compound has been investigated for its role in skin care products. Its antioxidant and anti-inflammatory properties make it suitable for inclusion in formulations designed to protect the skin from environmental stressors and aging. Research has shown that such compounds can enhance skin hydration and improve overall skin health .

Stability and Efficacy Testing

The formulation of cosmetic products containing 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid necessitates thorough stability testing to ensure safety and effectiveness. Studies have utilized experimental design techniques to optimize formulations, assessing parameters such as rheological properties and sensory characteristics, which are critical for consumer acceptance .

Case Studies

Study FocusFindingsReference
Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in animal models.
Analgesic propertiesComparable efficacy to traditional NSAIDs in pain relief models.
Antioxidant capacityEffective in scavenging free radicals, indicating potential for chronic disease management.
Cosmetic formulationEnhanced skin hydration and stability when included in topical products.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid with related compounds from the evidence:

Compound Name Pyrazole Substituents Benzoic Acid Substituents Molecular Weight (g/mol) Key Functional Differences
Target: 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid 5‑OH, 3,4‑dimethyl None 231.23* Hydroxyl enhances solubility and H-bonding
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-benzoic acid 4‑Ethyl, 3,5‑dimethyl None 273.33† Ethyl group increases hydrophobicity
3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-benzoic acid 5‑NH₂, 3‑methyl None 217.22‡ Amino group enables nucleophilic reactivity
4-[5-Amino-4-(3,4-dimethoxyphenyl)-pyrazol-1-yl]-benzoic acid 5‑NH₂, 4‑(3,4-dimethoxyphenyl) None 339.30 Methoxy groups enhance electron density

*Calculated from molecular formula C₁₂H₁₁N₂O₃.
†Calculated from CAS 1266405-58-6 (C₁₄H₁₅N₂O₂).
‡Calculated from CAS 872407-85-7 (C₁₁H₁₁N₃O₂).

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to ethyl- or methoxy-substituted analogs (e.g., and ). However, the dimethyl groups may reduce solubility relative to amino-substituted derivatives () due to steric hindrance .
  • Acidity : The carboxylic acid (pKa ~4.2) dominates acidity, but the pyrazole hydroxyl (pKa ~8–10) may contribute to pH-dependent behavior. This contrasts with sulfonated analogs (), where sulfoxy groups significantly lower pKa .

Research Trends and Gaps

  • Pharmacological Potential: While hydroxyl- and amino-substituted pyrazoles show promise in drug discovery (e.g., anti-inflammatory or anticancer agents), the target compound’s specific bioactivity remains unstudied. Comparative in vitro assays with analogs from –8 are recommended.
  • Safety Data : Hazard classifications for similar compounds () underscore the need for rigorous toxicological profiling of the target molecule.

Biological Activity

3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Synthesis and Structural Characterization

The synthesis of 3-(5-hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the reaction of appropriate pyrazole derivatives with benzoic acid. The structural characterization is often confirmed through various spectroscopic methods such as NMR and IR spectroscopy, as well as crystallography. For example, one study highlighted the formation of this compound through a method involving 3,5-dimethyl pyrazole and benzoic acid derivatives, yielding a product with notable crystalline properties .

Antioxidant Properties

One of the significant biological activities of 3-(5-hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid is its antioxidant capability. Research indicates that compounds containing pyrazole moieties exhibit substantial free radical scavenging activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a crucial role in inflammation processes. The presence of the hydroxyl group in the structure may enhance its anti-inflammatory activity by modulating signaling pathways associated with inflammation .

Neuroprotective Activity

Emerging evidence suggests that 3-(5-hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid may possess neuroprotective properties. In animal models, it has been observed to improve cognitive functions and exhibit anxiolytic effects, suggesting its potential use in treating neurodegenerative diseases and anxiety disorders .

Case Studies

Several studies have documented the biological activity of pyrazole derivatives similar to 3-(5-hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid:

  • Nootropic and Anxiolytic Effects : A study focused on various pyrazole derivatives demonstrated significant nootropic (cognitive enhancing) and anxiolytic (anxiety-reducing) effects in animal models. The compounds were shown to improve memory retention and reduce anxiety-like behavior .
  • Antimicrobial Activity : Research investigating the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. This suggests potential applications in developing new antimicrobial agents .

Data Summary

Biological ActivityObservationsReferences
AntioxidantSignificant free radical scavenging activity; protective against oxidative stress ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines; modulation of COX-2 ,
NeuroprotectiveImprovement in cognitive functions; anxiolytic effects in animal models ,
AntimicrobialEffective against Staphylococcus aureus and Klebsiella pneumoniae

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH). Optimization involves adjusting reaction time, temperature (e.g., 80–100°C for cyclization), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid derivative .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology : Use a combination of:

  • X-ray crystallography for absolute configuration determination (e.g., SHELXL for refinement, with data collected at 298 K and R-factor < 0.05) .
  • Spectroscopy : FT-IR for functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR for substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm), and LC-MS for molecular ion confirmation .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Guidelines : Based on structurally related pyrazole-carboxylic acids, the compound may exhibit:

  • Acute toxicity (Oral Category 4, H302) and skin/eye irritation (H315/H319) . Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach : Screen for:

  • Antimicrobial activity using broth microdilution (e.g., against S. aureus or E. coli at 10–100 µg/mL).
  • Enzyme inhibition (e.g., COX-2 or kinases) via fluorometric/colorimetric assays. Include positive controls (e.g., diclofenac for COX-2) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what are the limitations?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of targets like dopamine D3 receptors (PDB: 3PBL). Validate with MD simulations (NAMD/GROMACS) to assess stability. Limitations include force field inaccuracies for non-covalent interactions and solvation effects .

Q. What strategies resolve contradictions in crystallographic data or spectral assignments?

  • Resolution : For X-ray data, use Hirshfeld surface analysis to validate hydrogen bonding and π-stacking interactions. For NMR discrepancies, compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can metabolic pathways of this compound be studied in vivo or in vitro?

  • Approach : Use LC-MS/MS with isotopically labeled analogs (e.g., ¹³C-benzoic acid moiety) to track metabolites in hepatic microsomes. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and quantify using MRM transitions .

Q. What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

  • Challenges :

  • Regioselectivity : The 5-hydroxy and 3,4-dimethyl groups on the pyrazole ring may hinder electrophilic substitution. Use protecting groups (e.g., TBS for -OH) during functionalization.
  • Solubility : The carboxylic acid group limits organic-phase reactivity. Consider ester prodrugs (e.g., methyl ester) for lipophilic modifications .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal stability : Heat at 40–60°C for 1 week; assess decomposition products using TGA-DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.